

5-Amino-6-nitroquinoline chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-6-nitroquinoline

Cat. No.: B123580

[Get Quote](#)

An In-depth Technical Guide to the Core Chemical Properties of **5-Amino-6-nitroquinoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **5-Amino-6-nitroquinoline**. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is included to provide a broader context and predictive insights.

Core Chemical and Physical Properties

5-Amino-6-nitroquinoline is a solid, yellow crystalline powder. The presence of both an amino and a nitro group on the quinoline core suggests a molecule with potential for diverse chemical interactions and biological activities.

Table 1: General and Physical Properties of **5-Amino-6-nitroquinoline**

Property	Value	Source
CAS Number	35975-00-9	[1]
Molecular Formula	C ₉ H ₇ N ₃ O ₂	[1]
Molecular Weight	189.17 g/mol	
Appearance	Powder	
Melting Point	272-273 °C (decomposes)	
InChI	1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2	
SMILES	Nc1c(ccc2ncccc12)--INVALID-LINK--=O	

Spectral Data

While specific spectral data for **5-Amino-6-nitroquinoline** is not readily available in the public domain, the NIST WebBook indicates the existence of IR and mass spectrometry data.[\[1\]](#) For reference, spectral data for closely related compounds such as 5-nitroquinoline and 5-nitroisoquinoline are available and can be used for comparative analysis.[\[2\]](#)[\[3\]](#) ¹H and ¹³C NMR spectra for various quinoline derivatives have been reported, providing a basis for the interpretation of the spectra of **5-Amino-6-nitroquinoline** once obtained.[\[4\]](#)

Solubility Profile

The solubility of **5-Amino-6-nitroquinoline** has not been quantitatively reported. However, based on its structure and data from similar compounds like 5,6-dihydroxy-8-aminoquinoline and 5-fluoro-2-methyl-8-nitroquinoline, a qualitative solubility profile can be predicted.[\[5\]](#)[\[6\]](#) The presence of polar amino and nitro groups suggests moderate solubility in polar organic solvents, while the aromatic quinoline core implies limited solubility in water.

Table 2: Predicted Solubility of **5-Amino-6-nitroquinoline**

Solvent Class	Representative Solvents	Expected Qualitative Solubility	Rationale
Polar Aprotic	DMSO, DMF	Moderately to Highly Soluble	These solvents can effectively solvate the polar functional groups and the aromatic system.[5][6]
Polar Protic	Ethanol, Methanol	Sparingly to Moderately Soluble	Capable of hydrogen bonding with the amino and nitro groups.[5]
Non-polar	Hexane, Toluene	Sparingly Soluble	The overall polarity of the molecule limits solubility in non-polar solvents.
Aqueous	Water	Sparingly Soluble	The hydrophobic quinoline backbone limits aqueous solubility. Solubility is likely pH-dependent. [5]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **5-Amino-6-nitroquinoline** is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline derivatives. A common approach is the nitration of an aminoquinoline precursor.

Hypothetical Experimental Protocol: Synthesis of 5-Amino-6-nitroquinoline

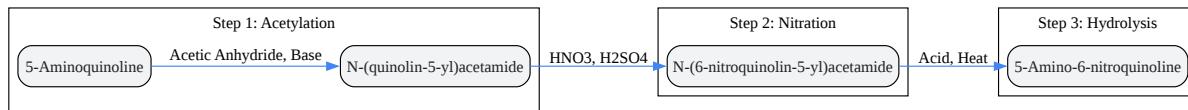
This proposed two-step synthesis starts with the commercially available 5-aminoquinoline.

Step 1: Acetylation of 5-Aminoquinoline

- Reactants: 5-aminoquinoline, acetic anhydride, and a suitable base (e.g., pyridine or sodium acetate).
- Procedure: Dissolve 5-aminoquinoline in acetic anhydride. Add the base catalyst and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the N-(quinolin-5-yl)acetamide. Filter the solid, wash with water, and dry.

Step 2: Nitration of N-(quinolin-5-yl)acetamide

- Reactants: N-(quinolin-5-yl)acetamide, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
- Procedure: Dissolve the N-(quinolin-5-yl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0 °C). Add the nitrating mixture dropwise while maintaining the low temperature. Stir for a specified period.
- Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the N-(6-nitroquinolin-5-yl)acetamide. Filter, wash with water, and dry.


Step 3: Hydrolysis of the Amide

- Reactants: N-(6-nitroquinolin-5-yl)acetamide, an acid catalyst (e.g., hydrochloric acid or sulfuric acid).
- Procedure: Reflux the N-(6-nitroquinolin-5-yl)acetamide in an acidic aqueous solution.
- Work-up: Cool the reaction mixture and neutralize with a base to precipitate the crude **5-Amino-6-nitroquinoline**.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography could also be employed for higher

purity.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **5-Amino-6-nitroquinoline**.

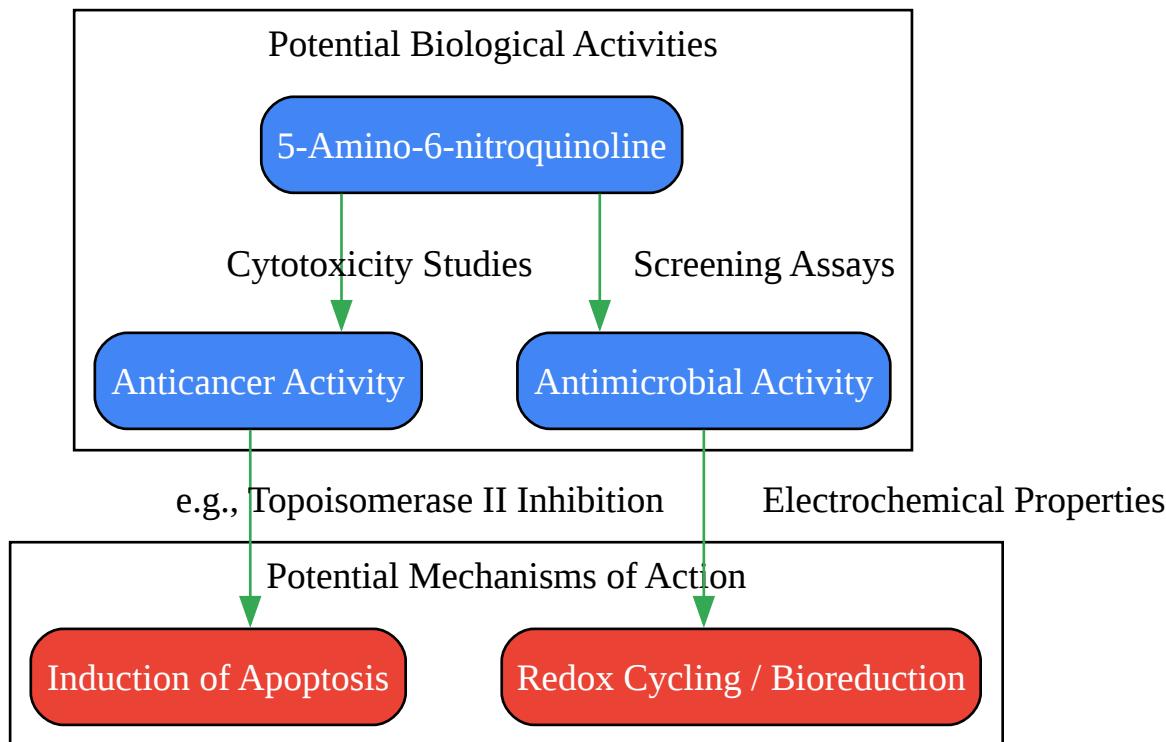
Reactivity and Stability

The reactivity of **5-Amino-6-nitroquinoline** is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the quinoline ring.

- **Amino Group:** The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. It also activates the quinoline ring towards electrophilic substitution.
- **Nitro Group:** The nitro group is a strong deactivating group and can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, catalytic hydrogenation). This transformation is a common strategy in the synthesis of diaminoquinolines.
- **Quinoline Ring:** The quinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution, with the position of substitution influenced by the existing substituents.

The compound is expected to be a stable solid under standard laboratory conditions, though it may be sensitive to light and strong oxidizing or reducing agents.

Potential Biological Activity


While no specific biological studies on **5-Amino-6-nitroquinoline** have been found, the broader class of nitroquinolines has been investigated for various therapeutic applications. For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has demonstrated anticancer and antimicrobial properties.^[7] The mechanism of action for some nitroaromatic compounds

involves their bioreductive activation.[8] Substituted amino-nitroquinoxalines, a related class of compounds, have been shown to induce apoptosis by inhibiting Topoisomerase II.[9]

Given these precedents, **5-Amino-6-nitroquinoline** is a candidate for investigation in the following areas:

- Anticancer research: Evaluation of its cytotoxicity against various cancer cell lines.
- Antimicrobial research: Screening for activity against a panel of bacterial and fungal strains.

The electrochemical reduction of **5-Amino-6-nitroquinoline** has been studied, which could be relevant to its mechanism of action if it involves redox processes.

[Click to download full resolution via product page](#)

Caption: Potential areas of biological investigation for **5-Amino-6-nitroquinoline**.

Conclusion

5-Amino-6-nitroquinoline is a chemical compound with a range of interesting properties stemming from its substituted quinoline structure. While detailed experimental data is sparse, this guide consolidates the available information and provides a predictive framework based on the chemistry of related molecules. This information should serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds in drug discovery and development. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of **5-Amino-6-nitroquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-6-nitroquinoline [webbook.nist.gov]
- 2. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Amino-6-nitroquinoline chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123580#5-amino-6-nitroquinoline-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com